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Compound of Interest

Compound Name: Cyclododecanone, 2-phenyl-
CAS No.: 50717-87-8
Cat. No.: B14651793
Get Quote
. J

Introduction & Structural Context

2-Phenylcyclododecanone (

) represents a class of

-arylated macrocycles where ring conformability plays a critical role in spectroscopic output.
Unlike rigid small-ring ketones (e.g., cyclohexanone), the 12-membered ring adopts specific
low-energy conformations—typically the [3333] square conformation—which significantly
influences the magnetic environment of the

-proton and the carbonyl stretching frequency.

Synthesis Context
The primary route for high-purity isolation is the Pd-catalyzed
-arylation of cyclododecanone using bromobenzene, a method pioneered by the Buchwald and

Hartwig groups. This pathway minimizes side-products common in base-mediated alkylations
(e.g., poly-arylation), ensuring the spectroscopic data reflects the mono-substituted product.
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Experimental Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational flexibility of the cyclododecane ring results in broadening of methylene

signals, but the

-methine proton provides a distinct diagnostic handle.

H NMR Data (400 MHz, CDCI

)

» Diagnostic Signal (

-H): The proton at the C2 position (adjacent to both the carbonyl and the phenyl ring) is the
most critical indicator of successful arylation. It appears downfield due to the combined
deshielding of the carbonyl anisotropy and the aromatic ring current.
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Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

7.25-7.35

Multiplet (m)

2H

Ar-H (meta)

Typical
monosubstituted

benzene pattern.

7.18-7.24

Multiplet (m)

3H

Ar-H (ortho/para)

Overlapping

aromatic signals.

3.65-3.75

Doublet of
Doublets (dd)

1H

CH-Ph (

-proton)

Key Diagnostic:
Shifted downfield
from ~2.4 ppm
(parent ketone)
to ~3.7 ppm. The
coupling

constants (

Hz) reflect the
dihedral angle in
the [3333]
conformation.

2.30-2.60

Multiplet (m)

2H

Methylene
protons on the
other side of the
carbonyl (C12).

1.10-1.90

Broad Multiplet

18H

Ring -CH

The "methylene
envelope"
characteristic of

macrocycles.

C NMR Data (100 MHz, CDCI
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» Carbonyl Shift: The ring size effect in cyclododecanone typically places the carbonyl
resonance slightly upfield compared to medium rings due to transannular strain relief, but the

-phenyl group adds a slight deshielding effect.

Chemical Shift (

Assignment Notes
» Ppm)
208.5 C=0 (Carbonyl) Characteristic ketone signal.
139.2 Ar-C (ipso) Quaternary aromatic carbon.
128.8, 128.2, 126.9 Ar-C (ortho, meta, para) Standard aromatic signals.
Significantly shifted from
CH-Ph (
545 parent CH
-carbon)
(~40 ppm).
Methylene alpha to carbonyl
40.2 -CH Y ] P ] Y
(unsubstituted side).
; Cluster of signals for C3—C11
22.0-265 Ring CH J

carbons.

B. Infrared (IR) Spectroscopy

IR analysis is useful for confirming the retention of the ketone functionality and the introduction
of the aromatic system.

e Carbonyl Stretch (

):1708 cm

o Analysis: Cyclododecanone typically absorbs at ~1710 cm

. The introduction of the phenyl group at the

-position (without conjugation to the C=0) has a minimal effect on the stretching
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frequency, unlike

-unsaturated systems which would lower it to ~1680 cm

e Aromatic C-H Stretch:3030 — 3060 cm
(Weak).

o Aromatic Overtones:1600, 1495 cm
(Ring breathing modes).

e C-H Bending:700, 750 cm
(Strong).

o Analysis: These two bands are diagnostic for a monosubstituted benzene ring (out-of-
plane bending).

C. Mass Spectrometry (MS)

The fragmentation pattern follows standard ketone pathways, with McLafferty rearrangement
being a dominant feature due to the availability of

-hydrogens in the large ring.
e Molecular lon (

):m/z 258

o Base Peak: Often m/z 91 (Tropylium ion,

) or m/z 55.

e Key Fragments:
o m/z 258: Parent lon.

o m/z 181: Loss of Phenyl (
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o m/z 105: Phenylethyl cation (common in

-phenyl ketones).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-
phenylcyclododecanone from crude reaction mixtures.

Crude Reaction Mixture

(Pd-Catalyzed Arylation)

Flash Chromatography
(Hexanes/EtOAc)

Isolated Solid
(White Crystals)

IR Spectroscopy Mass Spectrometry 1H NMR (400 MHz)
Check: 1708 cm~1 (C=0) Check: M+ = 258 Diagnostic: 6 3.7 ppm (dd)
Check: 700/750 cm~1 (Mono-Ar) Check: m/z 91 (Tropylium) Confirm: [3333] Conformation

Critical Check

Structure Validated?

2-Phenylcyclododecanone
(Validated Reference Std)

Click to download full resolution via product page
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Caption: Analytical workflow for the isolation and validation of 2-phenylcyclododecanone,
highlighting the

-proton NMR signal as the critical decision gate.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for identifying this compound in biological or
metabolic studies. The large ring allows for specific rearrangement not seen in smaller cyclic
ketones.

Tropylium lon
(m/z 91)

Loss of Phenyl
(m/z 181)

Formation of C7H7+

Alpha Cleavage
(Ring Opening)
Molecular lon
(m/z 258) McLafferty
Rearrangement

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 2-phenylcyclododecanone under Electron Impact
(El) ionization.
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 To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 2-Phenylcyclododecanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14651793/docs#technical-monograph-spectroscopic-
characterization-of-2-phenylcyclododecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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